1-Boc-1-ethylhydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

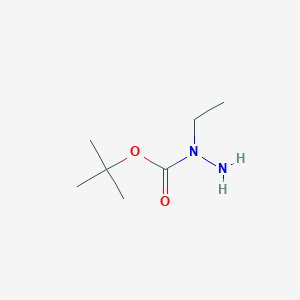

tert-butyl N-amino-N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-5-9(8)6(10)11-7(2,3)4/h5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAWWZVWLRCTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-1-Ethylhydrazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-1-ethylhydrazine, also known as tert-butyl N-amino-N-ethylcarbamate, is a valuable bifunctional molecule in modern organic synthesis. Its structure incorporates a Boc-protected amine and a reactive terminal hydrazine moiety, rendering it a versatile building block for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in synthetic and medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a central nitrogen atom substituted with an ethyl group and a tert-butoxycarbonyl (Boc) protecting group. The adjacent nitrogen atom bears two hydrogen atoms, forming the reactive hydrazine functional group.

Molecular Formula: C₇H₁₆N₂O₂[1][2]

Molecular Weight: 160.21 g/mol [2]

CAS Number: 955370-01-1[2]

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely reported in the literature. However, it is commercially available as a liquid.[3] For comparative purposes, the properties of the closely related analog, 1-Boc-1-methylhydrazine, are provided in the table below. It is anticipated that this compound would exhibit similar, albeit slightly different, physical characteristics.

| Property | Value (for 1-Boc-1-methylhydrazine) |

| Physical Form | Liquid |

| Density | 0.985 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.436 |

| Purity | ≥97% |

Storage and Handling: this compound should be stored in a cool, dark place, typically at 2-8°C, and sealed under a dry atmosphere to prevent degradation.[2][3] It is classified as harmful if swallowed and combustible.[3]

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the tert-butyl group (a singlet around 1.4-1.5 ppm), the ethyl group (a quartet for the methylene protons and a triplet for the methyl protons), and the -NH₂ protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon and methyl carbons of the Boc group, the two carbons of the ethyl group, and the carbonyl carbon of the carbamate.

-

IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations of the primary amine (typically two bands in the 3400-3200 cm⁻¹ region), C-H stretching of the alkyl groups (around 2970 cm⁻¹), and a strong carbonyl (C=O) stretching absorption from the Boc group (approximately 1700 cm⁻¹).[4][5]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the Boc group or parts of the ethyl group.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process, starting from readily available precursors. The general strategy involves the initial formation of tert-butyl carbazate (1-Boc-hydrazine), followed by the selective N-alkylation with an ethylating agent.

Step 1: Synthesis of tert-Butyl Carbazate (1-Boc-hydrazine)

This step involves the reaction of hydrazine hydrate with di-tert-butyl dicarbonate (Boc₂O). The use of an excess of hydrazine can help to minimize the formation of the di-Boc protected side product.

Caption: Workflow for the Synthesis of tert-Butyl Carbazate

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydrazine hydrate dissolved in a suitable solvent such as isopropanol or dichloromethane.[6]

-

Addition of Boc₂O: Cool the solution in an ice bath (0°C). Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent to the stirred hydrazine solution. The slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for approximately 30 minutes to an hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, evaporate the solvent under reduced pressure. The resulting residue can be diluted with a solvent like dichloromethane and washed with water to remove any remaining hydrazine hydrate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield tert-butyl carbazate, which is often a white solid.[6] Further purification can be achieved by recrystallization or chromatography if necessary.

Step 2: N-Alkylation to form this compound

The second step involves the alkylation of tert-butyl carbazate with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.

Caption: Workflow for the N-Alkylation of tert-Butyl Carbazate

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl carbazate (1.0 equivalent) in a suitable aprotic solvent like acetonitrile or tetrahydrofuran (THF).[6]

-

Addition of Base and Alkylating Agent: Add a base such as potassium carbonate or sodium hydride (1.0-1.2 equivalents) to the solution. Stir the mixture for a short period to deprotonate the hydrazine. Then, slowly add the ethylating agent (e.g., ethyl iodide, 1.0-1.1 equivalents) to the reaction mixture.

-

Reaction Conditions and Monitoring: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC analysis.

-

Work-up and Purification: After the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can then be purified by column chromatography on silica gel to yield the final product as a liquid.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two nitrogen atoms. The Boc-protected nitrogen is significantly less nucleophilic, allowing for selective reactions at the terminal -NH₂ group.

Synthesis of Pyrazoles

A primary application of this compound is in the synthesis of pyrazoles, a class of five-membered heterocyclic compounds with a wide range of biological activities.[7][8][9] The reaction typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent.

The general mechanism involves the initial formation of a hydrazone by the reaction of the terminal -NH₂ group with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The Boc and ethyl groups remain attached to one of the nitrogen atoms of the pyrazole ring.

Caption: General Scheme for Pyrazole Synthesis

This synthetic route is highly versatile, as the substituents on the resulting pyrazole ring can be readily varied by choosing different 1,3-dicarbonyl starting materials.

Role in Drug Development

While specific examples of blockbuster drugs synthesized directly from this compound are not prominent in the public domain, the broader class of N-Boc-N-alkylhydrazines are crucial intermediates in medicinal chemistry. The pyrazole core, readily accessible from these reagents, is a privileged scaffold found in numerous pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents. The Boc protecting group can be easily removed under acidic conditions, allowing for further functionalization of the pyrazole nitrogen, which is a common strategy in drug design to modulate the pharmacological properties of the molecule.

Conclusion

This compound is a synthetically valuable reagent that provides an efficient entry point to a variety of nitrogen-containing compounds. Its straightforward synthesis and the differential reactivity of its nitrogen atoms make it a powerful tool for the construction of complex molecules, particularly in the realm of heterocyclic chemistry. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of this compound can open up new avenues for the design and synthesis of novel therapeutic agents.

References

- CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google P

-

This compound - MySkinRecipes. (URL: [Link])

-

tert-Butyl Carbazate (N-Boc-Hydrazine) - MDPI. (URL: [Link])

- CN104086460B - Synthesis method of tert-butyl 2-(methylamino)

- 194 recent advances in the synthesis of new pyrazole deriv

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed. (URL: [Link])

-

(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. (URL: [Link])

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])

- (PDF)

-

Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC - NIH. (URL: [Link])

-

Synthesis of oleophilic electron-rich phenylhydrazines - PMC - NIH. (URL: [Link])

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - BJOC. (URL: [Link])

-

Arylation of substituted hydrazines with arylboronic acids - Estonian Academy Publishers. (URL: [Link])

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate - Atlantis Press. (URL: [Link])

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

(PDF) Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor - ResearchGate. (URL: [Link])

-

tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate - PubChem. (URL: [Link])

-

Ch13 - Sample IR spectra - University of Calgary. (URL: [Link])

-

interpreting infra-red spectra - Chemguide. (URL: [Link])

- Synthesis of some Heterocyclic Compounds from 1,4- Benzoxazine-3-one. (URL: Not available)

-

Infrared Spectroscopy - CDN. (URL: [Link])

- For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Inform

-

tert-Butyl carbazate | C5H12N2O2 | CID 70091 - PubChem. (URL: [Link])

-

29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. (URL: [Link])

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 955370-01-1 [sigmaaldrich.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

- 7. chim.it [chim.it]

- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Characterization of tert-butyl 1-ethylhydrazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the characterization data for tert-butyl 1-ethylhydrazine-1-carboxylate, a key intermediate in contemporary organic synthesis and drug discovery. As a Senior Application Scientist, the following sections are structured to deliver not just raw data, but a cohesive understanding of the molecule's spectroscopic and physical properties, grounded in established analytical principles. Every piece of data is contextualized to explain why the molecule behaves as it does, ensuring a robust and reliable interpretation for your research endeavors.

Introduction: The Significance of tert-butyl 1-ethylhydrazine-1-carboxylate

tert-butyl 1-ethylhydrazine-1-carboxylate, bearing the CAS Number 955370-01-1, is a monosubstituted hydrazine derivative featuring a sterically bulky tert-butoxycarbonyl (Boc) protecting group. This structural motif makes it a valuable building block in medicinal chemistry and process development. The Boc group offers stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, enabling the controlled elaboration of the hydrazine moiety. Its ethyl substitution provides a specific point of structural diversity. Accurate characterization of this reagent is paramount to ensure reaction success, purity of subsequent compounds, and ultimately, the integrity of a synthetic campaign.

Molecular Structure and Physicochemical Properties

A foundational understanding of a molecule begins with its basic structural and physical attributes.

Figure 1. 2D Chemical Structure of tert-butyl 1-ethylhydrazine-1-carboxylate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 955370-01-1 | ChemScene [1] |

| Molecular Formula | C₇H₁₆N₂O₂ | ChemScene [1] |

| Molecular Weight | 160.21 g/mol | ChemScene [1] |

| Physical Form | Liquid | Sigma-Aldrich [2] |

| Purity | ≥95% - ≥97% | Sigma-Aldrich,[2] ChemScene [1] |

| Storage Conditions | 2-8°C, sealed in dry, protect from light | Sigma-Aldrich,[2] ChemScene [1] |

Spectroscopic Characterization Data

The following sections detail the expected spectroscopic data for tert-butyl 1-ethylhydrazine-1-carboxylate. While publicly available experimental spectra for this specific compound are not readily found, the data presented below is based on analysis of closely related structures and predictive models. These serve as a robust guide for researchers in verifying their own experimental results.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. The expected spectrum for tert-butyl 1-ethylhydrazine-1-carboxylate would exhibit distinct signals for the ethyl and tert-butyl groups, as well as the N-H protons.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.15 | Triplet (t) | 3H | -CH₂CH₃ | The methyl protons of the ethyl group are coupled to the adjacent methylene protons, resulting in a triplet. |

| ~1.48 | Singlet (s) | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, hence a strong singlet. |

| ~3.25 | Quartet (q) | 2H | -CH₂ CH₃ | The methylene protons of the ethyl group are coupled to the three protons of the methyl group, appearing as a quartet. |

| ~4.0 (broad) | Singlet (s) | 2H | -NH₂ | The amine protons often appear as a broad singlet due to quadrupole broadening and potential exchange with trace water. The chemical shift can be variable. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides insight into the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14.5 | -CH₂CH₃ | The terminal methyl carbon of the ethyl group, appearing furthest upfield. |

| ~28.3 | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group, a characteristic intense signal. |

| ~45.0 | -CH₂ CH₃ | The methylene carbon of the ethyl group, shifted downfield due to its proximity to the nitrogen atom. |

| ~81.0 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen atom. |

| ~156.0 | C =O | The carbonyl carbon of the carbamate, exhibiting the most downfield chemical shift due to the strong deshielding effect of the two adjacent heteroatoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-3400 | Medium, Broad | N-H stretch | Characteristic of the primary amine (-NH₂) group. The broadening is due to hydrogen bonding. |

| 2850-2980 | Strong | C-H stretch | Aliphatic C-H stretching from the ethyl and tert-butyl groups. |

| ~1690-1710 | Strong | C=O stretch | A strong absorption characteristic of the carbonyl group in the carbamate. |

| 1450-1480 | Medium | C-H bend | Bending vibrations of the CH₂ and CH₃ groups. |

| 1150-1250 | Strong | C-O stretch | Stretching vibration of the C-O bond in the ester functionality of the carbamate. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z | Assignment | Rationale |

| 161.12 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of 160.21 g/mol . |

| 105.09 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group is a characteristic fragmentation pathway for Boc-protected compounds. |

| 88.08 | [M - Boc + 2H]⁺ | Loss of the entire Boc group (C₅H₉O₂) with the addition of two protons to the remaining ethylhydrazine fragment. |

| 57.07 | [C₄H₉]⁺ | The tert-butyl cation, which is a very stable and often prominent fragment. |

Methodologies for Characterization

To ensure the reproducibility and accuracy of the characterization data, the following experimental protocols are provided as a guide.

NMR Spectroscopy Protocol

Figure 2. Standard workflow for NMR analysis.

-

Sample Preparation : Accurately weigh 5-10 mg of tert-butyl 1-ethylhydrazine-1-carboxylate and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition : Acquire the proton spectrum with a 90° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Co-add 16 scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and co-addition of 1024 scans are recommended.

-

Processing : Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis : Place a small drop of the liquid tert-butyl 1-ethylhydrazine-1-carboxylate directly onto the ATR crystal.

-

Data Acquisition : Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the data quality. The background spectrum will be automatically subtracted.

Mass Spectrometry Protocol

Figure 3. General workflow for ESI-MS analysis.

-

Sample Preparation : Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation : Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition : Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis : Identify the protonated molecular ion [M+H]⁺ and compare its accurate mass to the theoretical value. Analyze any observed fragment ions to corroborate the proposed structure.

Conclusion

This technical guide provides a comprehensive overview of the essential characterization data for tert-butyl 1-ethylhydrazine-1-carboxylate. By combining predicted spectral data with detailed, field-proven analytical protocols, this document serves as a self-validating system for researchers. The logical interpretation of NMR, IR, and MS data, supported by an understanding of the underlying chemical principles, empowers scientists in drug development and synthetic chemistry to confidently verify the identity and purity of this important chemical intermediate, ensuring the robustness and success of their scientific endeavors.

References

Sources

A Technical Guide to 1-Boc-1-ethylhydrazine (CAS 955370-01-1): Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction and Strategic Overview

1-Boc-1-ethylhydrazine, also known as tert-butyl 1-ethylhydrazine-1-carboxylate, is a specialized bifunctional reagent increasingly utilized in the fields of medicinal chemistry and organic synthesis.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on one nitrogen of an ethylhydrazine scaffold. This arrangement provides a stable, yet readily cleavable, handle that masks the reactivity of the N-1 nitrogen, leaving the terminal N-2 amine available for nucleophilic attack or further functionalization.

The strategic importance of this molecule lies in its ability to act as a precisely controlled building block.[2][3] In complex, multi-step syntheses common in drug development, protecting groups are essential to prevent unwanted side reactions. The Boc group is particularly favored due to its stability under a wide range of conditions and its facile removal under acidic conditions, a strategy orthogonal to many other protecting groups.[4] This guide provides an in-depth examination of the physicochemical properties, synthesis, reactivity, and advanced applications of this compound for researchers and drug development professionals.

Physicochemical and Computational Properties

The fundamental properties of this compound are critical for its effective use in experimental design. The compound is typically supplied as a liquid with a purity of 95-97%.[1]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 955370-01-1 | [1][5] |

| Molecular Formula | C₇H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 160.21 - 160.22 g/mol | [1][5] |

| Physical Form | Liquid | |

| Synonyms | tert-butyl 1-ethylhydrazine-1-carboxylate, tert-butyl N-amino-N-ethyl-carbamate | [1] |

| Purity | ≥95% |

Table 2: Computed Properties for In Silico Modeling

| Property | Value | Significance | Source(s) |

| Topological Polar Surface Area (TPSA) | 55.56 Ų | Predicts transport properties and drug-likeness. | [1][6] |

| LogP (Octanol-Water Partition Coefficient) | 1.1171 | Indicates moderate lipophilicity. | [1] |

| Hydrogen Bond Donors | 1 | The terminal -NH₂ group can donate a hydrogen bond. | [1][6] |

| Hydrogen Bond Acceptors | 3 | The two oxygen and N-1 nitrogen atoms can accept hydrogen bonds. | [1][6] |

| Rotatable Bonds | 4 | Indicates conformational flexibility. | [6] |

Commercial suppliers often provide detailed analytical data, including NMR, HPLC, and LC-MS, which are essential for quality control and reaction monitoring.[7][8]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically not performed from first principles in a standard research lab due to its commercial availability. However, understanding its synthesis provides insight into its reactivity and potential impurities. The most logical and industrially relevant pathway involves a two-step sequence: Boc protection of a hydrazine precursor followed by selective alkylation.

Conceptual Synthetic Workflow

The synthesis leverages the differential reactivity of the two nitrogen atoms in hydrazine. The first step protects one nitrogen, and the second step functionalizes the other.

Caption: General synthetic pathway for this compound.

Representative Synthetic Protocol

This protocol is a representative methodology based on established chemical principles for Boc protection and N-alkylation of hydrazines.[4][9]

Step 1: Synthesis of tert-Butyl Carbazate (Boc-hydrazine)

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), dissolve hydrazine hydrate (1.2 eq.) in a suitable organic solvent such as tetrahydrofuran (THF).

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in THF to the cooled hydrazine solution. The slow addition is crucial to control the exotherm and prevent the formation of the di-protected side product.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the Boc₂O is consumed.

-

Workup: Remove the solvent under reduced pressure. Extract the residue with a suitable solvent like ethyl acetate and wash with brine to remove unreacted hydrazine hydrate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl carbazate, which can be purified by crystallization or used directly.

Step 2: N-Alkylation to form this compound

-

Setup: Dissolve the tert-butyl carbazate (1.0 eq.) from Step 1 in an aprotic polar solvent such as acetonitrile or DMF.

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the solution. The base acts as a proton scavenger for the subsequent alkylation step.

-

Alkylation: Add an ethylating agent, such as ethyl bromide or ethyl iodide (1.1 eq.), dropwise to the suspension.

-

Reaction: Heat the mixture gently (e.g., 50-60°C) and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, filter off the inorganic salts and concentrate the filtrate. The crude product is then purified using column chromatography (typically silica gel with a hexane/ethyl acetate gradient) to yield pure this compound.

Reactivity and Advanced Applications in Drug Discovery

The utility of this compound stems from the reactivity of its terminal -NH₂ group, which serves as a potent nucleophile. It is widely used in the construction of heterocyclic rings and as a linker in complex molecules.[2]

Case Study: Synthesis of HDAC6 PROTACs

A recent and compelling application is in the development of Proteolysis-targeting chimeras (PROTACs). A 2025 preprint describes the synthesis of selective Histone Deacetylase 6 (HDAC6) degraders where this compound is a key building block.[10] In this work, the terminal amine of this compound is coupled to a carboxylic acid moiety of a molecular scaffold using a standard peptide coupling agent.

Caption: Amide coupling reaction using this compound.

Experimental Protocol: Amide Coupling for PROTAC Synthesis

This protocol is adapted from the methodology described for synthesizing HDAC6 degraders.[10]

-

Setup: Dissolve the carboxylic acid-containing scaffold (1.0 eq.) in anhydrous dimethylformamide (DMF) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Nucleophile Addition: Add a solution of this compound (1.1 eq.) in DMF to the activated mixture.

-

Reaction: Stir the reaction mixture at room temperature overnight. The progress can be monitored by LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is purified by flash column chromatography to yield the desired amide-linked intermediate. The Boc group can then be removed at a later stage using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the hydrazine for subsequent transformations.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as harmful if swallowed and is a combustible liquid.[5]

Table 3: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [11] |

| Signal Word | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed. H227: Combustible liquid. | [5][11] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames. P264: Wash hands thoroughly after handling. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [5][12] |

Handling Procedures:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[12][13]

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[14]

-

Keep away from ignition sources such as heat, sparks, and open flames.[13]

-

Incompatible with strong oxidizing agents and strong bases.[13]

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

The recommended storage temperature is between 2-8°C.[1]

Conclusion

This compound is a valuable and versatile reagent for the modern synthetic chemist. Its well-defined reactivity, governed by the stable Boc protecting group, allows for its precise incorporation into complex molecular architectures. As demonstrated by its application in the synthesis of next-generation therapeutics like PROTACs, its importance in pharmaceutical research and development continues to grow. A thorough understanding of its properties, synthesis, and handling protocols is paramount for leveraging its full potential in creating novel chemical entities.

References

-

This compound|955370-01-1. Angene Chemical. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound (Thai). MySkinRecipes. [Link]

-

tert-Butyl Carbazate (N-Boc-Hydrazine). MDPI. [Link]

-

Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]

-

Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs. ChemRxiv. [Link]

- Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound [myskinrecipes.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. angenechemical.com [angenechemical.com]

- 6. CAS:955370-01-1, 1-乙基肼甲酸叔丁酯-毕得医药 [bidepharm.com]

- 7. 955370-01-1|this compound|BLD Pharm [bldpharm.com]

- 8. 955370-01-1 | this compound | Carbamates | Ambeed.com [ambeed.com]

- 9. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. 1-Boc-1-甲基肼 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Physical and Chemical Stability of 1-Boc-1-ethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by Senior Application Scientist

This guide provides an in-depth analysis of the critical stability characteristics of 1-Boc-1-ethylhydrazine (tert-butyl 1-ethylhydrazine-1-carboxylate), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Understanding the physical and chemical stability of this molecule is paramount for ensuring the integrity, safety, and efficacy of downstream products. This document moves beyond a simple recitation of facts to provide a framework for stability assessment, grounded in mechanistic principles and authoritative regulatory guidelines. We will explore the inherent vulnerabilities of the molecule, outline robust protocols for evaluating its stability under various stress conditions, and discuss the development of appropriate analytical methods for accurate quantification.

Physicochemical Properties and Inherent Stability Considerations

A thorough understanding of the fundamental physicochemical properties of this compound is the foundation of any stability program. These properties not only define its handling and storage requirements but also predict its likely degradation pathways.

Molecular Structure and Key Functional Groups

The structure of this compound features two key moieties: the hydrazine group and the tert-butoxycarbonyl (Boc) protecting group.

-

Hydrazine Moiety (-NH-NH₂): The N-N single bond and the lone pair of electrons on the terminal nitrogen make this group susceptible to oxidation.[2] Hydrazine and its derivatives are known to undergo oxidation, which can be catalyzed by metal ions or exposure to atmospheric oxygen.[3][4]

-

Boc Protecting Group (-C(O)O-t-Bu): The Boc group is a well-characterized, acid-labile protecting group.[5] The carbamate linkage is susceptible to cleavage under acidic conditions, which proceeds via the formation of a stable tert-butyl cation.[5] Conversely, the Boc group is generally stable under basic, nucleophilic, and catalytic hydrogenolysis conditions.[5]

Known Physical and Chemical Properties

While comprehensive experimental data for this compound is not extensively published, available information from suppliers and data on close analogs provides a baseline.

| Property | Value / Description | Source |

| CAS Number | 955370-01-1 | [6][7] |

| Molecular Formula | C₇H₁₆N₂O₂ | [1][6] |

| Molecular Weight | 160.22 g/mol | [6] |

| Physical Form | Liquid | [6] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [6][7][8] |

| Computed LogP | 1.1171 | [7] |

| Computed TPSA | 55.56 Ų | [7] |

| Purity (Typical) | ≥95-97% | [6][7] |

| Hazard Statements | H302 (Harmful if swallowed), H227 (Combustible liquid) | [6] |

Table 1: Physicochemical and Safety Information for this compound.

The recommended storage conditions—refrigerated, dry, and protected from light—already suggest potential liabilities to thermal degradation, hydrolysis, and photolysis.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is the cornerstone of stability evaluation. It is designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways. This process is critical for developing and validating stability-indicating analytical methods. The following sections outline the rationale and protocols for a comprehensive forced degradation study on this compound.

Foundational Logic: The "Why" Behind the Conditions

The choice of stress conditions is not arbitrary; it is a targeted interrogation of the molecule's functional groups based on established chemical principles. The workflow below illustrates the decision-making process for designing a forced degradation study.

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxidative Reactions of Hydrazines. II. Isophthalimides. New Protective Groups on Nitrogen1,2 | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. This compound | 955370-01-1 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. 955370-01-1|this compound|BLD Pharm [bldpharm.com]

1-Boc-1-ethylhydrazine spectroscopic data analysis (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Boc-1-ethylhydrazine for Researchers and Drug Development Professionals

Abstract

This compound (tert-butyl N-amino-N-ethylcarbamate) is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its utility stems from the tert-butoxycarbonyl (Boc) protecting group, which allows for the controlled and sequential functionalization of the hydrazine moiety. Accurate and unambiguous characterization of this reagent is paramount to ensure the integrity of multi-step syntheses and the quality of final products. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the structure and purity of this compound. We delve into the causality behind spectral features, offering field-proven insights for researchers, chemists, and quality control analysts.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound (MW: 160.21 g/mol , Formula: C₇H₁₆N₂O₂) contains several distinct functional groups and proton/carbon environments that give rise to a unique spectroscopic fingerprint.[1][2] Understanding these structural features is the first step in interpreting its spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of this compound. Experiments are typically conducted in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and connectivity to neighboring protons. For this compound, four unique signals are expected.

Expected ¹H NMR Signals:

-

tert-Butyl Protons (-C(CH₃)₃): The nine protons of the three methyl groups are chemically equivalent due to free rotation around the C-C bonds. They do not couple with any other protons, resulting in a strong singlet.

-

Ethyl Protons (-CH₂CH₃): The two ethyl protons are non-equivalent. The methylene (-CH₂) protons are adjacent to a methyl group (3 protons), resulting in a quartet (3+1=4). The methyl (-CH₃) protons are adjacent to a methylene group (2 protons), leading to a triplet (2+1=3).

-

Amine Protons (-NH₂): The two protons on the terminal nitrogen typically appear as a broad singlet. The signal's broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water. Its chemical shift can be variable.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Shift & Multiplicity |

| ~3.2 - 3.4 | Quartet (q) | 2H | N-CH₂ -CH₃ | Deshielded by the adjacent nitrogen atom. Splits into a quartet by the neighboring -CH₃ group. |

| ~2.5 - 3.0 | Broad Singlet (br s) | 2H | -NH₂ | Subject to exchange and quadrupole effects. Position can vary. |

| ~1.45 | Singlet (s) | 9H | -C(CH₃ )₃ | Highly shielded and equivalent protons of the Boc group. No adjacent protons for coupling.[3][4] |

| ~1.15 | Triplet (t) | 3H | -CH₂-CH₃ | Shielded aliphatic protons. Splits into a triplet by the neighboring -CH₂ group. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): This carbon is double-bonded to one oxygen and single-bonded to another oxygen and a nitrogen, making it highly deshielded and causing it to appear far downfield.

-

Quaternary Carbon (-C(CH₃)₃): The central carbon of the Boc group is also deshielded by the adjacent oxygen atom.

-

tert-Butyl Carbons (-C(CH₃)₃): The three methyl carbons of the Boc group are equivalent and appear as a single, shielded signal.

-

Ethyl Carbons (-CH₂ CH₃):** The two carbons of the ethyl group are distinct. The methylene carbon, bonded to nitrogen, is more deshielded than the terminal methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Causality Behind Shift |

| ~156-158 | C =O | Highly deshielded due to bonding with two electronegative atoms (O, N).[3][4] |

| ~80-82 | -C (CH₃)₃ | Quaternary carbon deshielded by the ester oxygen.[3][4] |

| ~45-50 | N-CH₂ -CH₃ | Methylene carbon deshielded by the adjacent nitrogen atom. |

| ~28.3 | -C(CH₃ )₃ | Equivalent and shielded aliphatic carbons of the Boc group.[3][4] |

| ~12-15 | -CH₂-CH₃ | Shielded terminal methyl carbon. |

Experimental Protocol for NMR

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters for ¹H (16 scans) and ¹³C (1024 scans) are typically sufficient.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Caption: Major ESI-MS fragmentation pathways for this compound.

Table 4: Predicted ESI-MS Fragments

| m/z | Proposed Fragment |

| 161.1 | [C₇H₁₆N₂O₂ + H]⁺ (Protonated Molecule) |

| 105.1 | [C₃H₈N₂O₂ + H]⁺ (Loss of isobutene) |

| 61.1 | [C₂H₈N₂ + H]⁺ (Loss of Boc group) |

| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |

Conclusion

The structural verification of this compound is achieved through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the carbon-hydrogen skeleton and the specific linkages of the ethyl and Boc groups. IR spectroscopy provides rapid confirmation of the key amine (-NH₂) and carbamate (C=O) functional groups. Finally, mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern dominated by the lability of the Boc protecting group. Together, these techniques provide a self-validating system for ensuring the identity and purity of this critical synthetic reagent, underpinning the reliability and success of complex drug development and research programs.

References

-

Baran, P. S. (2014). Supplementary Information for "Total synthesis of dixiamycin B by a bis-annulation strategy". Princeton University. Available at: [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Clark, J. (2023). Interpreting infra-red spectra. Chemguide. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Spectroscopy Online. (2012). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

-

Szymański, S., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc, 2009(6), 291-297. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for "Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes". Retrieved from [Link]

-

Chad's Prep. (2018). 14.3 Interpreting More IR Spectra | Organic Chemistry. YouTube. Retrieved from [Link]

Sources

Solubility of 1-Boc-1-ethylhydrazine in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Boc-1-ethylhydrazine in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical reagent in modern synthetic chemistry and drug development. Moving beyond a simple data sheet, this document elucidates the underlying chemical principles governing its solubility and provides actionable protocols for experimental determination.

Introduction: The Synthetic Utility and Physicochemical Importance of this compound

This compound is a valuable building block in organic synthesis, prized for its role in the construction of complex nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, allowing for controlled reactivity of the hydrazine moiety. The ethyl group provides additional steric and electronic influence.

Understanding the solubility of this reagent is paramount for its effective use. Proper solvent selection impacts reaction kinetics, purification efficiency, and the overall yield and purity of the final product. A poorly chosen solvent can lead to incomplete reactions, precipitation of starting materials or products, and challenges in downstream processing. This guide, therefore, aims to provide a predictive framework for solubility and a robust methodology for its empirical determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between solute and solvent molecules. To predict the solubility of this compound, we must first dissect its molecular structure and the functional groups that dictate its polarity and hydrogen bonding capabilities.

Molecular Structure Analysis

This compound possesses distinct regions with differing polarities:

-

Boc Group (tert-butyloxycarbonyl): This bulky, nonpolar group consists of a carbonyl and a tert-butyl moiety. While the carbonyl group can act as a hydrogen bond acceptor, the large aliphatic portion imparts significant nonpolar character.

-

Hydrazine Moiety (-NH-NH₂): This is a polar region capable of both donating and accepting hydrogen bonds. The presence of N-H bonds makes it a good hydrogen bond donor, while the lone pairs on the nitrogen atoms make it a good acceptor.

-

Ethyl Group (-CH₂CH₃): This is a nonpolar, aliphatic group that contributes to the overall lipophilicity of the molecule.

The interplay between the polar hydrazine moiety and the nonpolar Boc and ethyl groups results in a molecule of intermediate polarity.

Caption: Molecular features of this compound influencing its solubility.

Solvent-Solute Interactions

The solubility will be highest in solvents that can effectively interact with both the polar and nonpolar regions of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They will strongly solvate the hydrazine moiety through hydrogen bonding. However, the nonpolar Boc and ethyl groups may limit high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have a dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors (via carbonyl or halogen atoms) and can solvate the polar hydrazine group to some extent. Their moderate polarity also allows for favorable interactions with the nonpolar parts of the molecule.

-

Nonpolar Solvents (e.g., Toluene, Heptane): These solvents primarily interact through weaker van der Waals forces. They will solvate the nonpolar Boc and ethyl groups but will poorly solvate the polar hydrazine moiety, likely resulting in low solubility.

Qualitative Solubility Prediction

Based on the theoretical framework, we can predict the qualitative solubility of this compound in a range of common organic solvents.

| Solvent | Type | Predicted Solubility | Rationale |

| Heptane | Nonpolar | Low | Poor interaction with the polar hydrazine group. |

| Toluene | Nonpolar (Aromatic) | Low to Medium | Pi-stacking interactions with the carbonyl group may offer slightly better solvation than aliphatic nonpolar solvents. |

| Dichloromethane | Polar Aprotic | High | Good balance of polarity to solvate both the polar and nonpolar regions effectively. |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality can act as a hydrogen bond acceptor, and its overall polarity is suitable for the entire molecule. |

| Acetone | Polar Aprotic | High | The carbonyl group is a good hydrogen bond acceptor, and its polarity is well-suited for this molecule. |

| Ethanol | Polar Protic | High | Strong hydrogen bonding with the hydrazine moiety and sufficient nonpolar character to interact with the Boc and ethyl groups. |

| Methanol | Polar Protic | Medium to High | Strong hydrogen bonding with the hydrazine group, but its high polarity may be less favorable for the nonpolar regions than ethanol. |

| Water | Polar Protic | Low | The large nonpolar groups (Boc and ethyl) are expected to dominate, leading to poor aqueous solubility. |

Experimental Determination of Solubility: A Standardized Protocol

While theoretical predictions are useful, empirical determination is essential for quantitative understanding. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Rotary evaporator

Experimental Workflow

Caption: Isothermal shake-flask method workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of a Saturated Solution: To a series of vials, add a known volume (e.g., 5.0 mL) of the desired solvent. Add an excess amount of this compound to each vial to ensure that a solid phase remains after equilibration. The excess solid is crucial to confirm that the solution is saturated.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached a steady state.

-

Sampling and Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method. The concentration of this compound is determined by comparing the instrument response to a calibration curve prepared from standards of known concentrations.

-

Calculation: The solubility (S) is calculated using the following formula:

S (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)

Factors Influencing Experimental Accuracy

-

Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature during equilibration is critical.

-

Purity: The purity of both the this compound and the solvents can significantly affect the measured solubility. Use high-purity materials.

-

Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

Solid State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.

Conclusion

This compound is a molecule of intermediate polarity, with its solubility being a balance between the polar hydrazine moiety and the nonpolar Boc and ethyl groups. It is predicted to have high solubility in polar aprotic solvents like dichloromethane, ethyl acetate, and acetone, as well as in polar protic solvents like ethanol. Its solubility is expected to be low in nonpolar solvents such as heptane and in water. For precise and reliable data, the isothermal shake-flask method provides a robust framework for experimental determination. A thorough understanding and control of experimental parameters are essential for obtaining accurate and reproducible solubility data, which is fundamental for the successful application of this versatile reagent in research and development.

References

-

Title: General principles of solubility Source: IUPAC Gold Book URL: [Link]

-

Title: The Shake Flask Method for Solubility Determination Source: OECD Guideline for Testing of Chemicals, Section 1, No. 105. URL: [Link]

-

Title: Solvent Selection for Organic Synthesis Source: American Chemical Society URL: [Link]

A Comprehensive Guide to the Safe Handling, Storage, and Application of 1-Boc-1-ethylhydrazine

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, it is understood that the successful integration of specialized reagents into complex synthetic workflows hinges on a foundational understanding of their safe and effective management. 1-Boc-1-ethylhydrazine (tert-butyl 1-ethylhydrazine-1-carboxylate) is a crucial building block in modern medicinal chemistry and drug development, primarily utilized as a protected form of ethylhydrazine.[1] Its Boc (tert-butoxycarbonyl) protecting group allows for the controlled introduction of the ethylhydrazine moiety, which is instrumental in the synthesis of heterocyclic compounds, a cornerstone of many pharmaceutical agents.[1]

However, the inherent reactivity of the hydrazine functional group, even when protected, necessitates a rigorous and well-informed approach to its handling, storage, and disposal. This guide provides a comprehensive framework rooted in scientific principles to ensure both laboratory safety and experimental integrity.

Section 1: Chemical Profile and Properties

Understanding the fundamental physicochemical properties of a reagent is the first step in a thorough risk assessment. This compound is a liquid at room temperature.[2]

| Property | Value | Source |

| CAS Number | 955370-01-1 | [2][3] |

| Molecular Formula | C₇H₁₆N₂O₂ | [2][3] |

| Molecular Weight | ~160.22 g/mol | [2] |

| Physical Form | Liquid | [2] |

| Synonyms | tert-butyl 1-ethylhydrazine-1-carboxylate, tert-butyl N-amino-N-ethyl-carbamate | [2][3] |

| Purity | Typically ≥97% | [3] |

Section 2: Hazard Identification and Risk Assessment

The safety profile of this compound is primarily dictated by its classification as a combustible liquid that is harmful if swallowed.[2][3] The GHS classification provides a standardized summary of these risks.

| GHS Classification | Code | Description | Source |

| Pictogram | GHS07 (Exclamation Mark) | Indicates less severe hazards such as skin/eye irritation or acute toxicity (harmful). | [2][3] |

| Signal Word | Warning | [2][3] | |

| Hazard Statements | H227 | Combustible liquid. | [2][3] |

| H302 | Harmful if swallowed. | [2][3] |

The Causality Behind the Hazards

While the Boc group mitigates some of the acute reactivity and volatility associated with free hydrazines, the underlying chemical nature of the hydrazine functional group remains. Hydrazine derivatives are known for their potential toxicity and reactivity.[4][5] The primary risks stem from:

-

Reactivity: The nitrogen-nitrogen single bond is relatively weak, and the lone pairs on the nitrogen atoms make hydrazines basic and nucleophilic. They can react vigorously with strong oxidizing agents and acids.[4][6]

-

Toxicity: Hydrazines as a class are known to be toxic.[4][5] Ingestion is a primary route of concern for this compound, as indicated by the H302 classification.[2]

-

Combustibility: Although it has a relatively high flash point compared to flammable liquids, it can ignite with a sufficient heat source. A related compound, 1-Boc-1-methylhydrazine, has a flash point of 71.1 °C (160.0 °F), which aligns with the "combustible liquid" classification.[7][8]

Chemical Incompatibility

To prevent hazardous reactions, this compound must be segregated from incompatible materials. The following diagram illustrates key incompatibilities.

Caption: Chemical incompatibility chart for this compound.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

Primary Engineering Controls

All handling of this compound, including weighing, transferring, and adding to reaction mixtures, must be performed inside a properly functioning chemical fume hood.[5][9] This is the most critical engineering control to minimize inhalation exposure.

Personal Protective Equipment (PPE)

The selection of PPE should be guided by the specific task being performed. The following workflow provides a logical decision-making process.

Caption: Decision workflow for selecting appropriate PPE.

-

Eye Protection : Chemical splash goggles are mandatory.[5] For larger volume transfers where the risk of splashing is higher, a face shield should be worn in addition to goggles.[5]

-

Hand Protection : Nitrile gloves are required to prevent skin contact.[5] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.

-

Skin and Body Protection : A standard laboratory coat must be worn and kept fully fastened.[5][6]

Section 4: Standard Operating Procedures (SOPs) for Handling

Adherence to validated protocols is essential for safety and reproducibility.

SOP 1: Weighing and Preparing Solutions

-

Preparation : Don all required PPE as determined by the workflow in Section 3. Ensure the chemical fume hood is operational.

-

Transport : Retrieve the sealed container of this compound from its refrigerated storage location.[2][3]

-

Equilibration : Place the sealed container in the fume hood and allow it to equilibrate to ambient temperature before opening. This crucial step prevents condensation of atmospheric moisture into the reagent, which could compromise its integrity.

-

Transfer : Using a clean pipette, carefully transfer the required amount of the liquid into a tared, sealed container (e.g., a vial with a septum cap) on a balance located within the fume hood.

-

Dissolution : If preparing a solution, add the desired solvent to the container and mix gently.

-

Cleanup : Securely close both the primary reagent container and the prepared solution. Wipe down any contaminated surfaces within the fume hood.

-

Storage : Promptly return the main container to its designated cold storage.

SOP 2: Use in a Reaction

-

Setup : Assemble the reaction apparatus within the fume hood. Ensure it is clean, dry, and appropriate for the scale of the reaction.

-

Inert Atmosphere : If the reaction is air- or moisture-sensitive, ensure the system is under an inert atmosphere (e.g., nitrogen or argon) before introducing the reagent.

-

Addition : Add the prepared solution of this compound to the reaction vessel using a syringe or cannula, as appropriate for the scale and sensitivity of the reaction. The addition should be controlled and monitored.

-

Monitoring : Observe the reaction for any signs of an uncontrolled exotherm or gas evolution.

-

Workup : Upon completion, quench the reaction carefully according to the established experimental procedure.

Section 5: Storage and Stability

Proper storage is critical to maintaining the purity and efficacy of this compound and preventing hazardous situations.

| Parameter | Recommended Condition | Rationale | Source |

| Temperature | 2-8°C | To minimize thermal degradation and maintain stability. | [2][10] |

| Atmosphere | Sealed in dry conditions | To prevent hydrolysis of the Boc group and reaction with atmospheric moisture. | [2][10] |

| Light | Keep in a dark place | To prevent potential photo-initiated degradation. | [2][10] |

| Location | Well-ventilated, approved chemical storage area | To ensure proper segregation from incompatible materials and prevent vapor accumulation. | [6] |

Section 6: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response

The appropriate response to a spill depends on its size and location. The following workflow outlines the general procedure.

Caption: General workflow for responding to a chemical spill.

First Aid Measures

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][11]

-

Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[6][12]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][12]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]

Fire Fighting

-

Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11][13]

-

Hazards : In a fire, toxic fumes including carbon oxides and nitrogen oxides (NOx) may be produced.

References

-

This compound. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]

-

Safety and Handling of Hydrazine. (n.d.). DTIC. Retrieved January 6, 2026, from [Link]

-

Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico - Environmental Health & Safety. Retrieved January 6, 2026, from [Link]

-

Hydrazine Safety & Handling Questions. (2007). Sciencemadness.org. Retrieved January 6, 2026, from [Link]

-

Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. (2018). University of Houston. Retrieved January 6, 2026, from [Link]

-

tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 955370-01-1 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. ehs.unm.edu [ehs.unm.edu]

- 6. fishersci.com [fishersci.com]

- 7. 1-Boc-1-methylhydrazine 97 21075-83-2 [sigmaaldrich.com]

- 8. 1-Boc-1-甲基肼 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. artscimedia.case.edu [artscimedia.case.edu]

- 10. 955370-01-1|this compound|BLD Pharm [bldpharm.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Theoretical Conformational Analysis of 1-Boc-1-ethylhydrazine

Abstract

1-Boc-1-ethylhydrazine is a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its conformational landscape—the collection of three-dimensional shapes the molecule can adopt through bond rotations—profoundly influences its reactivity, intermolecular interactions, and ultimately, its biological activity. This technical guide provides a comprehensive framework for the theoretical investigation of this compound's conformational preferences. We detail a robust computational workflow, from initial structure generation to high-level quantum mechanical analysis, emphasizing the rationale behind methodological choices. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to understand and predict the behavior of flexible molecules.

Introduction: The Significance of Molecular Conformation

The function of a molecule is intrinsically linked to its three-dimensional structure. For flexible molecules like this compound, which possess multiple rotatable single bonds, a multitude of conformations exist, each with a distinct energy level. The relative populations of these conformers at a given temperature dictate the molecule's overall properties. Understanding this conformational landscape is critical for:

-

Rational Drug Design: The bioactive conformation of a drug molecule that binds to a biological target is often not its lowest energy state in solution. A comprehensive conformational analysis can identify these higher-energy, biologically relevant structures.

-

Reactivity Prediction: The accessibility of reactive sites and the stereochemical outcome of reactions are heavily dependent on the ground-state conformational preferences of the reactants.

-

Materials Science: The packing of molecules in a crystal lattice and the resulting material properties are governed by intermolecular forces, which are in turn influenced by molecular shape.

1,1-disubstituted hydrazines are crucial building blocks in the synthesis of a wide array of compounds, including heterocycles and 1,2-diamines.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group is one of the most common N-protecting groups in organic synthesis due to its stability and ease of removal under mild acidic conditions.[4] The conformational analysis of this compound is therefore of significant interest, as it provides fundamental insights into the behavior of this important class of molecules.

Theoretical Foundations and Methodological Rationale

The goal of a conformational analysis is to map the potential energy surface (PES) of a molecule as a function of its internal coordinates, specifically the torsion (or dihedral) angles. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between them.

Key Rotational Axes in this compound

The conformational flexibility of this compound is primarily determined by rotation around three key single bonds:

-

τ1 (O=C-N-N): Rotation around the carbamate C-N bond. This rotation is often restricted due to the partial double bond character typical of amide-like systems.[5][6]

-

τ2 (C-N-N-C): Rotation around the central N-N bond. This is a defining feature of hydrazines, which tend to adopt a gauche conformation to minimize lone-pair repulsion.[7][8][9]

-

τ3 (N-N-C-C): Rotation around the N-C bond of the ethyl group.

Choosing the Right Computational Tools: A Matter of Causality

The choice of computational method is a trade-off between accuracy and computational cost.

-

Molecular Mechanics (MM): MM methods use classical physics to approximate the forces between atoms. They are computationally inexpensive and ideal for initial, broad conformational searches of large molecules. However, they are parameterized and may not accurately capture the subtle electronic effects, such as hyperconjugation or lone-pair repulsion, that govern hydrazine conformation.

-

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to provide a much more accurate description of the electronic structure.[10] DFT is the workhorse for conformational analysis, offering a good balance of accuracy and cost. Methods like B3LYP or M06-2X are commonly used.[11][12]

Expert Insight: For a molecule like this compound, a two-step approach is most effective. An initial broad search using a computationally cheap method (like MM or semi-empirical QM) is used to identify a pool of low-energy candidate conformers. These candidates are then subjected to high-level DFT calculations for accurate geometry optimization and energy ranking.

The Importance of the Basis Set

A basis set is the set of mathematical functions used to build the molecular orbitals.[13] The choice of basis set directly impacts the accuracy of the calculation.[14]

-

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good starting point. The "(d)" indicates the addition of polarization functions, which are crucial for accurately describing the geometry around non-hydrogen atoms. The "+" indicates the addition of diffuse functions, which are important for describing lone pairs and non-covalent interactions. For flexible molecules, a basis set like 6-31G(d,p) or higher is recommended for reliable geometries and energies.

-

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are generally more accurate but also more computationally expensive. They are designed for systematically approaching the complete basis set limit. For high-accuracy energy calculations, these are the preferred choice.[15]

Expert Insight: A pragmatic choice for this system is the B3LYP/6-311+G(d,p) level of theory. This combination provides a robust and well-validated balance of accuracy and computational efficiency for optimizing geometries and calculating relative energies of organic molecules.[16]

A Validated Workflow for Conformational Analysis

The following protocol outlines a self-validating system for the comprehensive conformational analysis of this compound.

Step 1: Initial 3D Structure Generation

Begin by building the this compound molecule in a molecular modeling program. An initial geometry can be obtained using standard bond lengths and angles.

Step-2: Systematic Conformational Search

To explore the potential energy surface, perform a systematic scan of the key dihedral angles (τ1, τ2, and τ3). For example, rotate each dihedral in 30° increments, generating a grid of starting geometries. This systematic approach ensures that no major conformational families are missed.

Step 3: Geometry Optimization and Energy Calculation

Each structure generated in the conformational search must be optimized to find the nearest local energy minimum.

-

Protocol:

-

Submit each starting geometry to a geometry optimization calculation using a reliable DFT method (e.g., B3LYP/6-31G(d) ). This lower-level basis set is used for initial, less computationally demanding optimizations.

-

Take the unique conformers from the initial optimization and re-optimize them at a higher level of theory (e.g., B3LYP/6-311+G(d,p) ) to obtain more accurate geometries and energies.

-

Step 4: Frequency Calculations (Self-Validation Step)

For each optimized structure, perform a frequency calculation at the same level of theory used for the final optimization. This is a critical self-validating step for two reasons:

-

Verification of Minima: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a stable conformer.

-

Thermodynamic Data: The frequency calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy. The relative stability of conformers should be compared based on their Gibbs free energies (ΔG), which account for enthalpy and entropy at a given temperature.

Step 5: Analysis and Interpretation

-

Identify Unique Conformers: Filter the results to identify all unique conformers within a specified energy window (e.g., 5 kcal/mol) of the global minimum.

-

Calculate Relative Energies: Determine the relative Gibbs free energy (ΔΔG) of each conformer with respect to the most stable one.

-

Determine Boltzmann Populations: Use the calculated free energies to determine the equilibrium population of each conformer at a specific temperature (e.g., 298.15 K) using the Boltzmann distribution equation. This reveals which conformations are significantly populated and thus most relevant to the molecule's bulk properties.

Workflow Diagram: Conformational Analysis

Caption: A robust workflow for theoretical conformational analysis.

Illustrative Results and Discussion

A hypothetical analysis of this compound using the described workflow would likely yield several low-energy conformers. The results can be summarized for clarity.

Table 1: Calculated Properties of Low-Energy Conformers of this compound

| Conformer ID | ΔE (kcal/mol) | ΔG (kcal/mol) | Population (%) | τ1 (°C=O-N-N) | τ2 (°C-N-N-C) |

| Conf-1 | 0.00 | 0.00 | 75.3 | ~178.5 | ~-85.2 |

| Conf-2 | 0.25 | 0.18 | 20.1 | ~179.1 | ~+88.9 |

| Conf-3 | 1.80 | 1.75 | 4.1 | ~-5.2 | ~-90.1 |

| Conf-4 | 2.10 | 2.05 | 0.5 | ~-4.8 | ~+92.3 |

Calculations performed at the B3LYP/6-311+G(d,p) level of theory at 298.15 K.

Discussion of Key Findings

-

N-N Bond Rotation (τ2): The results would likely confirm the strong preference for a gauche conformation around the N-N bond (τ2 ≈ ±90°). This arrangement minimizes the electrostatic repulsion between the lone pairs on the adjacent nitrogen atoms, a well-documented phenomenon in hydrazine chemistry.[7][17] The planar anti (180°) and syn (0°) conformations are expected to be high-energy transition states.

-

Amide Bond Rotation (τ1): The rotation around the C-N amide-like bond shows a strong preference for the trans conformation (τ1 ≈ 180°), where the carbonyl oxygen and the N-N bond are anti-periplanar. This is typical for N-acyl groups due to steric and electronic reasons.[18][19] The cis conformers (τ1 ≈ 0°) are significantly higher in energy.

-

Population Distribution: The Boltzmann analysis would likely show that at room temperature, the conformational equilibrium is dominated by two gauche conformers (Conf-1 and Conf-2), which are enantiomeric with respect to the N-N bond torsion.

Experimental Validation: Bridging Theory and Reality

Theoretical calculations, while powerful, must be grounded in experimental reality. This is a cornerstone of scientific trustworthiness.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for studying solution-phase conformation.[20][21][22]

-